1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
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Overview
Description
1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound featuring a unique combination of functional groups. This compound contains an oxadiazole ring, an azetidine ring, and an ethanone moiety. The presence of these heterocyclic structures imparts significant chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids under dehydrating conditions to form the oxadiazole ring . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxadiazole ring into other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone involves its interaction with molecular targets through its functional groups. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar compounds to 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone include other oxadiazole and azetidine derivatives. For example:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and biological activity.
Azetidine derivatives: . The uniqueness of this compound lies in the combination of these two heterocyclic structures, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-[3-[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-6(14)13-4-7(5-13)9-11-8(2-3-10)12-15-9/h7H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSJEHWPTUNPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C2=NC(=NO2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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